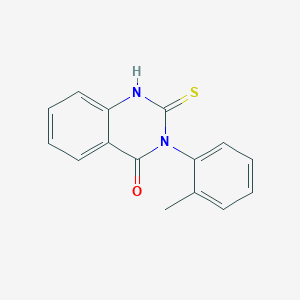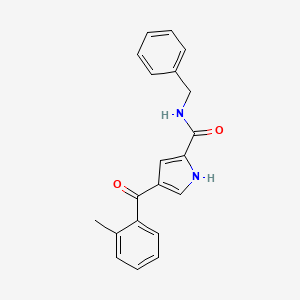
2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C5H7ClN4O and its molecular weight is 174.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Conformational Studies
The synthesis of novel compounds from "2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide" has been a subject of research, focusing on creating new chemical structures with potential applications in various fields. For instance, the synthesis of novel pyrazole derivatives, including efforts to explore their conformational dynamics and interactions at the molecular level, showcases the versatility of this compound as a building block for more complex chemical entities. These studies often involve detailed NBO analysis and conformational studies to understand the structural and electronic properties of the synthesized molecules (Channar et al., 2019).
Antimicrobial Activity
The antimicrobial properties of derivatives synthesized from "this compound" have been a significant area of research. Studies focusing on creating and evaluating the antimicrobial efficacy of these derivatives against common pathogenic bacteria highlight the potential of these compounds in developing new antibacterial agents. Such research efforts aim to compare the antimicrobial activity of synthesized compounds with standard drugs, contributing to the search for novel antimicrobial substances (Asif et al., 2021).
Antioxidant and Radical Scavenging Activity
Research has also been directed towards evaluating the antioxidant and free-radical scavenging activities of compounds derived from "this compound." These studies involve synthesizing a series of derivatives and assessing their capacity to act as antioxidants or radical scavengers. The results from such studies provide insights into the potential therapeutic applications of these compounds, particularly in contexts where oxidative stress plays a role in disease pathology. The identification of compounds with significant antioxidant activity suggests the possibility of using these molecules as leads for developing new antioxidant therapies (Karrouchi et al., 2019).
Fluorescent Sensors and Corrosion Inhibition
Further applications include the development of fluorescent sensors for metal ions, where derivatives of "this compound" are utilized to detect specific ions with high selectivity and sensitivity. These sensors can have practical applications in environmental monitoring and analytical chemistry. Additionally, the corrosion inhibition properties of these compounds have been explored, with studies indicating their potential as protective agents against corrosion in various metals. This research has implications for extending the lifespan of metals used in industry and infrastructure (Gong et al., 2011), (El Arrouji et al., 2020).
Future Directions
The future directions for “2-(4-chloro-1H-pyrazol-1-yl)acetohydrazide” and similar compounds could involve further developments in synthetic techniques and biological activity related to pyrazole derivatives . These compounds could potentially be used as potent inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGZJAYOAWVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
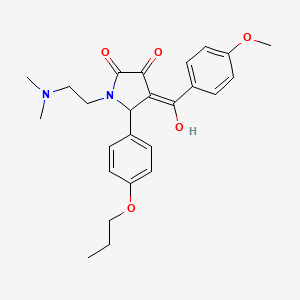
![3-(2H-1,3-benzodioxol-5-yl)-2-{2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole-5-carbonyl}prop-2-enenitrile](/img/structure/B2489782.png)

![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)
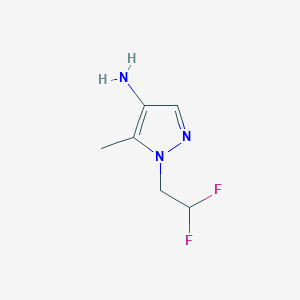
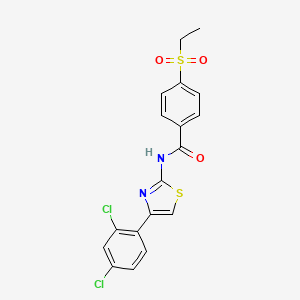
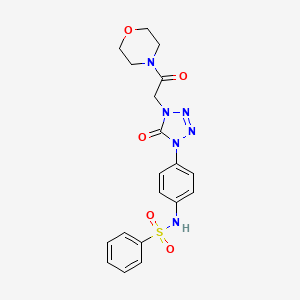
![N-[4-(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl)phenyl]acetamide](/img/structure/B2489796.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine](/img/structure/B2489799.png)
![benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2489800.png)
